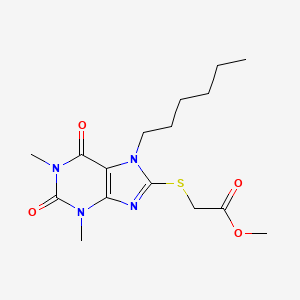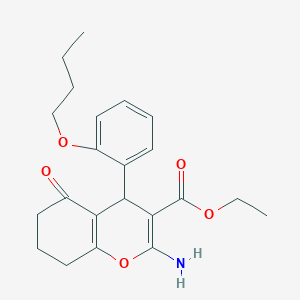![molecular formula C13H26N2O4S B2427725 Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate CAS No. 2580254-68-6](/img/structure/B2427725.png)
Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate, also known as Boc-cis-3-butyl-L-proline sulfonamide, is a chemical compound that has drawn significant attention in the scientific community due to its unique properties and potential applications. It has a molecular weight of 306.43 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H26N2O4S/c1-5-6-7-14-20(17,18)11-8-10(9-11)15-12(16)19-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)/t10-,11- . This code provides a unique representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.Scientific Research Applications
Intermediate in Enantioselective Synthesis
Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential components in genetic material. The compound's structure has been studied for its potential in creating these vital biological molecules (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Chiral Amino Carbonyl Compounds
In the field of organic synthesis, this compound is utilized in the synthesis of chiral amino carbonyl compounds, which are important for various chemical reactions. It has been specifically employed in the asymmetric Mannich reaction, a fundamental process in organic chemistry (Yang, Pan, & List, 2009).
Building Blocks in Organic Synthesis
The compound is recognized for its value as a building block in organic synthesis. It has been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to the formation of N-(Boc)hydroxylamines. This versatility highlights its significance in creating a range of organic compounds (Guinchard, Vallée, & Denis, 2005).
Hypotensive and Antiarrhythmic Properties
Although the focus is not on drug use and dosage, it's noteworthy that derivatives of this compound have been studied for their potential hypotensive and antiarrhythmic properties, suggesting a wider scope of application in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).
Preparation of Stereoisomers
The compound is instrumental in the stereoselective synthesis of certain stereoisomers, which are crucial in the development of pharmaceuticals. This includes the efficient preparation of six stereoisomers starting from simpler acids, demonstrating its utility in complex synthetic pathways (Wang, Ma, Reddy, & Hu, 2017).
Transformation of Amino Protecting Groups
This chemical is used in the chemoselective transformation of amino protecting groups, highlighting its role in the modification and protection of amino acids during synthesis processes. This application is significant in the development of peptides and proteins for research and therapeutic uses (Sakaitani & Ohfune, 1990).
Cyclization of Unsaturated Amines
It facilitates the cyclization of unsaturated amines, leading to the formation of cyclic carbamates. This process is crucial for creating various organic compounds with potential applications in materials science and drug development (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
properties
IUPAC Name |
tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-6-7-14-20(17,18)11-8-10(9-11)15-12(16)19-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEXHBGWVBQLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,5-Dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2427642.png)
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B2427643.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2427647.png)


![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)
![tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2427653.png)


![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2427658.png)

